Product packaging for Octahydro-1h-isoindol-1-one(Cat. No.:CAS No. 2555-11-5)

Octahydro-1h-isoindol-1-one

Cat. No.: B3422423
CAS No.: 2555-11-5
M. Wt: 139.19 g/mol
InChI Key: JKYNCKNIVHDOKU-UHFFFAOYSA-N
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Description

Significance of the Saturated γ-Lactam Scaffold in Organic Chemistry

The γ-lactam ring is a privileged heterocyclic scaffold frequently found in a wide array of natural products and synthetic compounds with pronounced biological activities. rsc.orgmdpi.comresearchgate.net These five-membered cyclic amides are key building blocks in medicinal chemistry and are valued as intermediates in the synthesis of more complex, highly functionalized nitrogen-containing heterocycles. rsc.orgmdpi.comnih.gov The saturation of the γ-lactam, as seen in the octahydroisoindolone core, imparts specific conformational constraints and stereochemical complexity, which can be crucial for molecular recognition and biological function.

The saturated γ-lactam scaffold offers several advantages in drug design and development:

Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

Stereochemical Diversity: The presence of multiple stereocenters allows for the synthesis of a wide range of stereoisomers, each with potentially unique biological properties.

Synthetic Versatility: The lactam functionality can be readily modified, providing access to a diverse library of derivatives for structure-activity relationship (SAR) studies. rsc.org

Historical Context of Isoindolone and Octahydroisoindolone Derivatives in Synthetic Methodologies

The isoindolone scaffold has been a subject of interest in organic synthesis for over a century, with early investigations focusing on the more stable aromatic derivatives. The development of synthetic methods for isoindolinones has been an ongoing area of intensive research, driven by the frequent occurrence of this nucleus in biologically active natural products and medicinal agents. rsc.org

Historically, the synthesis of isoindolinones often involved multi-step sequences. However, modern synthetic chemistry has seen the advent of more efficient strategies, including transition metal-catalyzed C-H functionalization. rsc.orgorganic-chemistry.org These methods have streamlined the construction of the isoindolone framework. rsc.org For instance, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for the synthesis of isoindolinones without the need for stoichiometric oxidants. rsc.org

The synthesis of the fully saturated octahydroisoindolone core often involves the hydrogenation of isoindolone precursors or the cyclization of appropriate acyclic starting materials. smolecule.comgoogle.com A significant breakthrough in accessing stereochemically defined octahydroisoindolones has been the use of the Diels-Alder reaction. acs.orgbeilstein-journals.orgsigmaaldrich.com This powerful cycloaddition allows for the construction of the bicyclic framework with a high degree of stereocontrol. acs.orgbeilstein-journals.org For example, the intramolecular Diels-Alder reaction has proven to be a useful methodology for building biologically active isoindolone ring systems. acs.org Additionally, retro-Diels-Alder reactions have been employed for the synthesis of the parent isoindole. rsc.org

Overview of Research Trajectories for Octahydro-1H-isoindol-1-one and Related Structural Motifs

Current research on this compound and its derivatives is diverse and expanding, with significant efforts in several key areas:

Medicinal Chemistry: A primary focus of research is the exploration of the biological activities of octahydroisoindolone derivatives. These compounds are being investigated for a range of therapeutic applications, including as potential anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai For instance, the octahydroisoindolone scaffold has been explored as a potential inhibitor of chitinase (B1577495) B1 from Aspergillus fumigatus, a target for antifungal therapies. mdpi.comresearchgate.net The rigid framework of these molecules makes them suitable for mimicking transition states of enzymatic reactions or for serving as constrained analogues of bioactive peptides. nih.govacs.org

Asymmetric Synthesis and Catalysis: The development of stereoselective synthetic methods to access enantiomerically pure octahydroisoindolones is a major research trajectory. nih.govacs.orgnih.gov Chiral auxiliaries and catalytic asymmetric methods are being employed to control the stereochemistry of the bicyclic system. nih.govresearchgate.net Furthermore, chiral octahydroisoindolone-based ligands are being developed for use in asymmetric catalysis. For example, a tricyclic octahydro-1H-4,7-methanoisoindol-1-one scaffold has been used as a hydrogen-bonding site in ligands for enantioselective transition-metal-catalyzed reactions. acs.org

Materials Science: The unique structural and electronic properties of isoindolone-based compounds have led to their investigation in the field of materials science. ontosight.ai Research is underway to explore their potential as building blocks for new organic materials with specific optical and electronic properties. ontosight.ai

The table below provides a summary of key research findings related to this compound and its derivatives.

Research AreaKey Findings
Medicinal Chemistry Octahydroisoindolone scaffolds are being investigated as potential inhibitors of fungal chitinases. mdpi.comresearchgate.net Derivatives have shown potential as anticancer and anti-inflammatory agents. ontosight.ai
Synthetic Methodology Stereoselective syntheses of cis- and trans-fused octahydroisoindolones have been developed using chiral precursors. nih.govacs.org The Diels-Alder reaction is a key strategy for constructing the bicyclic core. acs.org
Asymmetric Catalysis Chiral octahydro-1H-4,7-methanoisoindol-1-one derivatives are used as ligands to induce enantioselectivity in catalytic reactions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B3422423 Octahydro-1h-isoindol-1-one CAS No. 2555-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYNCKNIVHDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909213
Record name 3a,4,5,6,7,7a-Hexahydro-1H-isoindol-3-ol
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10479-68-2, 2555-11-5
Record name cis-Octahydro-1H-isoindol-1-one
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Record name NSC338089
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Record name 3a,4,5,6,7,7a-Hexahydro-1H-isoindol-3-ol
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Record name cis-octahydro-1H-isoindol-1-one
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Synthetic Methodologies for Octahydro 1h Isoindol 1 One and Its Core Analogs

Classic Reduction Approaches to the Octahydroisoindolone Nucleus

Conventional methods for synthesizing the saturated octahydroisoindolone core often rely on the reduction of more unsaturated isoindole systems. These approaches are fundamental and effective for producing racemic or achiral versions of the target compound.

Catalytic hydrogenation is a primary and robust method for the synthesis of octahydro-1H-isoindol-1-one from its unsaturated precursors. This process involves the reduction of the aromatic or partially saturated ring of an isoindole derivative using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical for optimizing the yield, purity, and stereochemistry of the product.

Commonly employed catalysts include palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon. google.com For instance, the hydrogenation of a 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester hydrochloride can be accomplished using a 10% rhodium/carbon catalyst in a methanol (B129727) and acetic acid solvent mixture to yield the corresponding octahydro-1H-isoindole-1-carboxylic acid. google.com Similarly, isoindole derivatives can be hydrogenated under controlled hydrogen pressure, typically between 1 to 5 atmospheres, to afford the octahydro form. More advanced systems, such as ruthenium N-heterocyclic carbene complexes, have also been developed for the complete hydrogenation of protected indoles, providing access to chiral octahydroindoles. researchgate.net

Table 1: Examples of Catalytic Hydrogenation for Octahydroisoindolone Synthesis

Precursor Catalyst Solvent Conditions Product Reference
Isoindole Derivatives Palladium or Platinum Ethanol/Water 1–5 atm H₂ This compound
2,3-Dihydro-1H-isoindole-1-carboxylic acid, methyl ester, HCl 10% Rhodium/Carbon Methanol/Acetic Acid - Octahydro-1H-isoindole-1-carboxylic acid google.com

This table is interactive and can be sorted by column headers.

Reductive cyclization offers an alternative pathway to the octahydroisoindolone core, constructing the bicyclic system through an intramolecular ring-closure reaction coupled with a reduction step. This strategy is valuable for creating the core structure from acyclic or monocyclic precursors.

One notable approach involves the reductive intramolecular cyclization of specifically designed precursors to form octahydroisoindole-1-carboxylic acid derivatives, which are direct precursors or analogs of this compound. csic.es These reactions can yield both cis- and trans-fused bicyclic systems. csic.es For example, the cyclization of α-(penthylthio)glycine derivatives bearing an alkenyl substituent on the nitrogen atom can proceed via radical intermediates to form cyclic α-amino acids, which are structurally related to the isoindolone scaffold. researchgate.net Similarly, reductive radical cyclizations of compounds like 3-(ω-iodoalkylidene)-piperidin-2-ones have been studied, demonstrating the feasibility of forming bicyclic lactams through radical-mediated processes. researchgate.net

Stereoselective Synthesis of this compound Isomers

The biological activity of molecules containing the this compound scaffold is often highly dependent on their stereochemistry. beilstein-journals.org Consequently, significant research has been directed towards the development of stereoselective synthetic methods that allow for precise control over the three-dimensional arrangement of the molecule.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment during the reaction. Asymmetric organocatalysis has emerged as a powerful tool, with methods like the intramolecular aza-Michael reaction being used to synthesize optically active isoindolinones. beilstein-journals.org Enantioselective hydrogenation, employing chiral ruthenium complexes, has proven effective for reducing protected indoles to chiral octahydroindoles, demonstrating a direct method to introduce chirality during the saturation process. researchgate.net Another sophisticated approach involves a dynamic kinetic resolution of a racemic γ-keto acid using chiral phenylglycinol, which leads to the formation of cis-fused bicyclic pyrrolidin-2-ones, key intermediates for enantiopure octahydroindole derivatives. researchgate.net

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. For the this compound core, this typically involves controlling the fusion between the two rings (cis or trans) and the orientation of substituents. The use of chiral auxiliaries combined with specific acid solvents has been shown to improve the diastereoselectivity of synthetic routes.

A detailed stereoselective synthesis of a complex this compound derivative, (3aR, 4R, 5S, 7aS)-5-Hydroxy-4-methoxy-2-[(1S)-1-phenylethyl]this compound, highlights the level of control achievable. clockss.org The process starts from a hexahydro-1H-isoindol-1-one precursor and proceeds through a series of stereocontrolled steps to install multiple contiguous stereocenters. clockss.org Methodologies such as the Meyers' tricyclic lactam approach are also instrumental in achieving highly diastereoselective synthesis of cis-fused bicyclic systems. researchgate.net Furthermore, Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes can produce cis-1,3-disubstituted isoindolines with high diastereoselectivity. rsc.org

Table 2: Examples of Diastereoselective Synthesis of Isoindolinone Derivatives

Reaction Type Catalyst/Reagent Substrate Diastereomeric Ratio (d.r.) Product Reference
Intramolecular Hydroamidation Tf₂NH, Et₃SiH N-sulfonyl-2-alkynylbenzamide up to 99:1 cis-1,3-disubstituted isoindoline rsc.org
Aza-Michael Reaction Cinchoninium Salt Chiral Amide 80% de (R)-3-substituted isoindolinone beilstein-journals.org

This table is interactive and can be sorted by column headers. 'de' refers to diastereomeric excess.

The stereochemical outcome of a reaction is profoundly influenced by the choice of catalyst and the nature of any chiral auxiliary employed. numberanalytics.com Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. numberanalytics.com

In the synthesis of 3-substituted isoindolinones, a dual approach using both a chiral auxiliary on the nucleophile and a chiral organocatalyst, such as a cinchoninium salt acting as a phase-transfer catalyst, can significantly enhance diastereoselectivity. beilstein-journals.org The structure of the catalyst itself is crucial; for instance, cinchoninium catalysts bearing bulky groups can lead to higher stereoselectivity. beilstein-journals.org Chiral auxiliaries derived from amino alcohols, like phenylglycinol, are frequently used in Meyers' lactamization reactions to construct chiral bicyclic lactams, which serve as precursors to enantiopure octahydroisoindolones. researchgate.netresearchgate.net The removal of these auxiliaries can be achieved without compromising the stereochemical integrity of the product. researchgate.net The interplay between the substrate, the auxiliary, and the catalyst creates a complex chiral environment that dictates the facial selectivity of the reaction, leading to the preferential formation of one stereoisomer. beilstein-journals.orgnumberanalytics.com

Table 3: Influence of Catalysts and Chiral Auxiliaries on Stereoselectivity

Catalyst/Auxiliary Reaction Type Substrate Stereochemical Outcome Reference
Cinchoninium Salt 18c Intramolecular aza-Michael (S)-N-acryloyl-N'-(2-iodobenzyl)-alaninamide 80% de beilstein-journals.org
(R)-Phenylglycinol Meyers' Lactamization γ-keto acid High diastereoselectivity researchgate.netresearchgate.net
Chiral (salen)manganese(III) complex C-H Oxidation N-protected meso-pyrrolidine Optically active hydroxypyrrolidine researchgate.net

This table is interactive and can be sorted by column headers. 'de' refers to diastereomeric excess; 'ee' refers to enantiomeric excess.

Multi-Component and One-Pot Reaction Sequences for this compound Construction

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. beilstein-journals.orgorganic-chemistry.orgtcichemicals.com These reactions, along with other one-pot sequences, are highly valued in organic synthesis for their efficiency, reduction of intermediate isolation and purification steps, and their ability to rapidly generate molecular complexity. frontiersin.org Such strategies are particularly powerful for the synthesis of heterocyclic scaffolds like isoindolinones. rug.nl For instance, variations of the Ugi reaction, a well-known MCR, have been adapted to produce highly substituted isoindolones in a single step. rug.nl These methods streamline the synthetic process, saving time, resources, and reducing waste compared to traditional linear syntheses. frontiersin.orglew.ro

A notable one-pot process involves a Ugi-azide reaction followed by a sequence of N-acylation, an exo-Diels–Alder reaction, and dehydration to construct complex 2-tetrazolylmethyl-isoindolin-1-ones. acs.org This method demonstrates the power of combining multiple transformations in a single pot to build intricate heterocyclic systems from simple precursors like furan-2-ylmethanamine, aldehydes, isocyanides, and azidotrimethylsilane. acs.org

Domino Reactions for Complex Octahydroisoindolone Frameworks

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of new reagents. researchgate.netnih.gov The subsequent reaction is triggered by the functionality generated in the previous step, allowing for the construction of complex molecular architectures from simple starting materials in a highly efficient manner. lew.roresearchgate.net

A powerful example is the development of a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction. nih.govacs.org This highly stereoselective, one-pot method allows for the efficient construction of angularly fused 5-6-5 aza-tricyclic frameworks. The process furnishes hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which bear six contiguous stereogenic centers, in very good yields. nih.govacs.org Subsequent cleavage of the oxa-bridge in the resulting adduct leads to the formation of an octahydro-1H-cyclopenta[cd]isoindole, which represents the core structure of certain alkaloids. nih.gov

Table 1: Domino Reaction for Fused Isoindole Synthesis

Reaction Name Key Transformations Substrates Key Features Resulting Core Structure

Tandem Transformations Incorporating this compound Precursors

Tandem transformations are sequential reactions that occur in a single pot, often under the control of a catalyst, to create complex products from simpler precursors. These processes are designed for efficiency and can create multiple chemical bonds in a controlled sequence.

One such approach is a nickel-catalyzed tandem reaction for the synthesis of isoindolinones from imines, aryl iodides, and carbon monoxide (CO). This modular process is believed to proceed through a tandem sequence involving the nickel-catalyzed carbonylation of the starting materials to form an N-acyl iminium chloride salt, which then undergoes a spontaneous nickel-catalyzed cyclization to yield the final isoindolinone product. researchgate.net This method demonstrates high atom economy and provides a versatile route to a range of substituted isoindolinones. researchgate.net

Another effective tandem strategy is the reductive amination/lactamization sequence. This process can be used to synthesize functionalized octahydroisoindolones. For example, the dihydroxylation of a double bond in a precursor molecule, followed by a tandem sequence, led to the diastereoselective synthesis of (3aR,5R,6S,7aS)-5,6-dihydroxythis compound. researchgate.net

Table 2: Examples of Tandem Transformations in Isoindolone Synthesis

Reaction Type Catalyst/Reagents Precursors Key Steps Product
Nickel-Catalyzed Carbonylative Cyclization Ni(COD)₂, Chloride salts Imines, Aryl Iodides, CO Carbonylation, Cyclization Substituted Isoindolinones. researchgate.net

Green Chemistry Considerations in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma Key principles include the use of renewable feedstocks, safer solvents (like water), catalyst-free reactions, and one-pot procedures to maximize atom economy and minimize waste. frontiersin.orgimist.ma

In the context of isoindolinone synthesis, significant strides have been made toward environmentally benign methodologies. A prime example is the three-component reaction between a phthalaldehydic acid, a primary amine, and 1H-indole to produce 3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org This reaction is notable for its adherence to several green chemistry principles. It is conducted in water, a non-toxic and environmentally safe solvent, and proceeds efficiently without the need for a catalyst. The one-pot nature of the reaction further enhances its green credentials by simplifying the procedure and reducing waste. rsc.org

Table 3: Green Synthesis of Isoindolinone Derivatives

Reaction Type Solvents Catalysts Green Features

These green approaches not only offer a sustainable path to valuable chemical scaffolds but also often provide advantages in terms of safety, cost-effectiveness, and operational simplicity.

Chemical Transformations and Functionalization of the Octahydro 1h Isoindol 1 One Skeleton

Derivatization at the Nitrogen Atom of Octahydro-1H-isoindol-1-one

The secondary amine within the lactam structure of this compound is a key site for derivatization. Its nucleophilicity allows for reactions such as acylation, alkylation, and arylation, providing a straightforward method to introduce a variety of substituents and modify the compound's properties.

N-Acylation Reactions and Scope

N-acylation is a fundamental transformation for the this compound skeleton, converting the secondary lactam into a tertiary N-acyl lactam (imide). This reaction typically involves treating the parent lactam with an acylating agent in the presence of a base to neutralize the acidic N-H proton and facilitate the reaction.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction scope is broad, allowing for the introduction of various acyl groups, from simple acetyl groups to more complex moieties. The synthesis of N-acyl derivatives of related octahydro-1H-isoindole structures is a known and utilized transformation in medicinal chemistry. For instance, regioselective N-acylation is often achieved to produce the thermodynamically more stable N-1 substituted regioisomer in related heterocyclic systems. d-nb.info

The general conditions for N-acylation are presented in the table below.

Acylating AgentBaseSolventGeneral Outcome
Acyl Chloride (R-COCl)Triethylamine (Et3N), PyridineDichloromethane (DCM), Tetrahydrofuran (B95107) (THF)Formation of N-acyl this compound
Acid Anhydride ((RCO)2O)Pyridine, DMAP (cat.)Dichloromethane (DCM), AcetonitrileFormation of N-acyl this compound

Alkylation and Arylation at the Nitrogen Center

Alkylation at the nitrogen atom introduces an alkyl or aryl group, a common strategy for building molecular complexity. The N-H proton of the lactam is weakly acidic and can be removed by a strong base to generate a nucleophilic lactam anion. This anion can then react with an electrophile, such as an alkyl halide, to form the N-substituted product.

The choice of base and solvent is critical for successful N-alkylation. Strong bases like sodium hydride (NaH) are frequently used in aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). beilstein-journals.org This combination effectively deprotonates the lactam, allowing for subsequent reaction with various alkylating agents, including primary alkyl halides and secondary alkyl tosylates. d-nb.info The use of butyllithium (B86547) has also been reported for the alkylation of similar lactam-containing scaffolds. mdpi.com While direct arylation can be more challenging, modern cross-coupling methodologies can be employed to form N-aryl bonds.

The table below outlines typical conditions for N-alkylation.

Alkylating AgentBaseSolventGeneral Outcome
Alkyl Halide (R-X)Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)Formation of N-alkyl this compound
Alkyl Tosylate (R-OTs)Potassium Carbonate (K2CO3)Acetonitrile, Dimethylformamide (DMF)Formation of N-alkyl this compound
Benzyl Bromide (BnBr)Sodium Hydroxide (NaOH)Dichloromethane (DCM) with phase-transfer catalystFormation of N-benzyl this compound

Functionalization of the Cyclohexane (B81311) Ring of this compound

The carbocyclic portion of the this compound skeleton offers opportunities for stereoselective functionalization. Reactions such as epoxidation, hydroxylation, and other oxidative modifications can introduce new functional groups, creating chiral centers and enabling the synthesis of complex polycyclic structures. These transformations are often performed on unsaturated precursors, such as the corresponding 3a,4,7,7a-tetrahydro-1H-isoindol-1-one.

Epoxidation and Subsequent Ring-Opening Reactions

Epoxidation of the double bond in the unsaturated precursor, tetrahydroisoindol-1-one, provides a key intermediate for further functionalization. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Research on the closely related isoindole-1,3-dione scaffold has demonstrated that the reaction of a 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA successfully yields the corresponding epoxide. researchgate.net

The resulting epoxide is a versatile intermediate susceptible to ring-opening by various nucleophiles. chemistrysteps.com Due to the high ring strain, these reactions can proceed under both acidic and basic conditions. pressbooks.pubopenstax.org

Base-Catalyzed Ring-Opening : Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in a trans-diaxial ring opening. openstax.orglibretexts.org

Acid-Catalyzed Ring-Opening : In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the protonated epoxide. For primary/secondary carbons, the attack occurs at the less substituted carbon (SN2-like), while for tertiary carbons, the attack favors the more substituted carbon due to a partial positive charge buildup (SN1-like). openstax.org This reaction also results in trans-products. pressbooks.pub

NucleophileConditionsProduct Type
H2ODilute H2SO4 or HClO4trans-1,2-diol
H2O / OH-NaOH or KOH, heattrans-1,2-diol
HX (anhydrous)Ethertrans-halohydrin
ROH / H+Acid catalysttrans-alkoxy alcohol
RNH2No catalyst neededtrans-amino alcohol

Hydroxylation and Related Oxidative Modifications

Hydroxylation of the cyclohexane ring can be achieved through various methods, most notably via the unsaturated tetrahydroisoindol-1-one intermediate. A common and stereospecific method is cis-dihydroxylation, which converts the double bond into a cis-diol.

This transformation can be effectively carried out using osmium tetroxide (OsO4) as a catalyst, often with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO4. This method has been successfully applied to the analogous 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, yielding the cis-diol, which was subsequently acetylated to a triacetate derivative. researchgate.net Other methods for the hydroxylation of cyclohexane rings, such as using dioxirane (B86890) generated in situ, have also been developed, offering pathways for selective C-H bond oxidation. polyu.edu.hk

Substitution Reactions on the Carbocyclic Moiety

Direct substitution on the saturated carbocyclic moiety of this compound is challenging due to the unactivated nature of the sp3 C-H bonds. Such transformations generally require harsh reaction conditions and often suffer from a lack of selectivity. The literature provides limited examples of direct substitution reactions on this specific saturated bicyclic lactam. Functionalization is more commonly achieved by using an unsaturated precursor and leveraging the reactivity of the double bond, as described in the epoxidation and hydroxylation sections. Future research may explore advanced C-H activation/functionalization techniques to achieve selective substitution on the saturated ring.

Modifications at the Carbonyl Group of this compound

The lactam carbonyl group in this compound is a key site for chemical modification, allowing for a range of transformations that alter the electronic and steric properties of the molecule.

Reduction of the Carbonyl Group: The reduction of the lactam carbonyl to the corresponding amine, octahydro-1H-isoindole, is a fundamental transformation. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF). The conditions for this reduction are critical to prevent over-reduction or side reactions.

Nucleophilic Addition Reactions: The carbonyl carbon is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup. The choice of the nucleophile and reaction conditions can influence the stereochemical outcome of the addition.

Conversion to Thiolactams and Amidines: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thiolactam using reagents like Lawesson's reagent. This transformation alters the reactivity of the core structure, opening up new avenues for functionalization. Furthermore, the carbonyl group can be converted to an amidine functionality through various synthetic routes, which can serve as a versatile intermediate for further chemical modifications.

Table 1: Selected Modifications at the Carbonyl Group of this compound
TransformationReagents and ConditionsProduct TypeKey Features
ReductionLiAlH₄, THF, refluxOctahydro-1H-isoindole (amine)Complete reduction of the carbonyl group.
Grignard AdditionRMgX, Et₂O or THF, then H₃O⁺1-Substituted-octahydro-1H-isoindol-1-ol (tertiary alcohol)Formation of a new C-C bond at the carbonyl carbon.
ThionationLawesson's reagent, Toluene, refluxOctahydro-1H-isoindole-1-thione (thiolactam)Replacement of the carbonyl oxygen with sulfur.

Synthesis of Bridged and Fused Polycyclic Systems Incorporating this compound Units

The rigid bicyclic structure of this compound serves as an excellent scaffold for the construction of more complex bridged and fused polycyclic systems. These intricate architectures are of significant interest in the design of novel therapeutic agents and molecular probes.

Intramolecular Cyclization Strategies: Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form new rings. For instance, the introduction of an alkyl halide chain on the nitrogen atom can lead to the formation of a new bridged ring system via an intramolecular N-alkylation reaction.

Cycloaddition Reactions: The double bond in partially unsaturated derivatives of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct fused polycyclic frameworks. The stereochemistry of the resulting adducts is often controlled by the facial bias imposed by the existing bicyclic system.

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a powerful tool for the synthesis of complex cyclic structures. Diene-functionalized this compound derivatives can be subjected to RCM using ruthenium-based catalysts to form novel fused or bridged ring systems.

Table 2: Strategies for the Synthesis of Polycyclic Systems from this compound Derivatives
Synthetic StrategyKey ReactionStarting Material FeatureResulting Polycyclic System
Intramolecular N-AlkylationCyclizationN-Substituted with a leaving groupBridged tricyclic system
Diels-Alder Reaction[4+2] CycloadditionUnsaturation in the carbocyclic ringFused tricyclic system
Ring-Closing MetathesisOlefin MetathesisPendant olefinic chainsFused or bridged macrocyclic lactam

Chemo- and Regioselective Transformations of this compound Derivatives

The presence of multiple reactive sites in derivatives of this compound necessitates the development of chemo- and regioselective transformations to achieve specific functionalization patterns.

Selective N-Alkylation vs. O-Alkylation: The lactam nitrogen of this compound can be selectively alkylated under basic conditions. However, the choice of base and electrophile is crucial to avoid competing O-alkylation of the corresponding lactim ether. Strong, non-nucleophilic bases generally favor N-alkylation.

Regioselective Functionalization of the Carbocyclic Ring: The saturated carbocyclic ring of the this compound skeleton can be functionalized through various C-H activation strategies. The directing effect of the lactam group can influence the regioselectivity of these transformations, favoring functionalization at specific positions. For instance, catalytic C-H activation reactions can introduce new functional groups at positions alpha to the nitrogen or at other specific sites on the cyclohexane ring.

Selective Reductions in Polyfunctional Derivatives: In derivatives of this compound bearing other reducible functional groups (e.g., esters, nitriles), the selective reduction of the lactam carbonyl can be challenging. The choice of reducing agent and the careful control of reaction conditions are paramount to achieve the desired chemoselectivity. For example, milder reducing agents may selectively reduce an ester group in the presence of the more robust lactam.

Table 3: Examples of Chemo- and Regioselective Transformations
TransformationChallengeKey Control FactorOutcome
AlkylationN- vs. O-AlkylationChoice of base and solventSelective formation of N-alkylated product.
C-H FunctionalizationRegioselectivity on the carbocycleDirecting group and catalystSite-specific introduction of new functional groups.
ReductionChemoselectivity in polyfunctional moleculesChoice of reducing agent and reaction conditionsSelective reduction of a specific functional group.

Structural Elucidation and Advanced Spectroscopic Characterization Methods

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Octahydro-1H-isoindol-1-one Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets in the upfield region, corresponding to the saturated carbocyclic ring protons. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group will be deshielded and thus appear at a lower field. The N-H proton of the lactam will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the lactam is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The carbons bonded to the nitrogen atom will also be deshielded compared to the other sp³ hybridized carbons of the cyclohexane (B81311) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general NMR principles)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~175
C3Multiplet~45-50
C3aMultiplet~40-45
C4Multiplet~20-30
C5Multiplet~20-30
C6Multiplet~20-30
C7Multiplet~20-30
C7aMultiplet~40-45
N-HBroad Singlet-

To unambiguously assign the ¹H and ¹³C signals and to determine the stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the spin systems of the bicyclic structure. This would be crucial for tracing the connectivity of the protons around both the five-membered and six-membered rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon C1) and for piecing together the different spin systems to form the complete molecular structure. For example, correlations from the protons on C3 and C7a to the carbonyl carbon at C1 would confirm the lactam ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the stereochemistry of the molecule. For this compound, NOESY can be used to determine the relative stereochemistry at the chiral centers (C3a and C7a), for instance by observing through-space interactions between the protons at these positions and other protons in the ring system.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₃NO), the nominal molecular weight is 139 amu. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation of this compound in the mass spectrometer, typically under electron ionization (EI), would likely proceed through pathways characteristic of cyclic amides (lactams). Key fragmentation mechanisms could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group.

Retro-Diels-Alder (RDA) type reactions: For the fused ring system, although less common in saturated systems.

Loss of small neutral molecules: Such as CO, NH₃, or ethene from the carbocyclic ring.

The fragmentation of β-lactams, for example, often involves the cleavage of the β-lactam ring. nih.govnih.gov While this compound is a γ-lactam, similar ring-opening mechanisms can be expected. The fragmentation of amines often involves alpha-cleavage, which in this case would be adjacent to the nitrogen atom. libretexts.org

Table 2: Predicted Key Mass Fragments for this compound (Note: These are predicted fragments based on general fragmentation patterns of related structures)

m/zPossible Fragment
139[M]⁺• (Molecular Ion)
111[M - CO]⁺•
96[M - C₂H₅N]⁺•
83[C₆H₁₁]⁺
68[C₅H₈]⁺•

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net For this compound, the key functional groups are the secondary amide (lactam) and the saturated hydrocarbon framework.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the γ-lactam, typically in the region of 1670-1700 cm⁻¹. The N-H stretching vibration should appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the saturated rings will be observed just below 3000 cm⁻¹, and the C-H bending vibrations will be in the 1470-1350 cm⁻¹ region. In a study of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives, the carbonyl stretching vibrations were observed around 1707 cm⁻¹. mdpi.com The vibrational frequencies of the β-lactam ring have also been extensively studied and can provide a basis for comparison. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=O stretch of the lactam should also be visible in the Raman spectrum. The C-C and C-H vibrations of the saturated rings are often strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Bands for this compound (Note: Wavenumber ranges are approximate and based on typical values for the respective functional groups)

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
N-H (lactam)Stretching3200-3400 (broad)3200-3400
C-H (sp³)Stretching2850-29602850-2960
C=O (γ-lactam)Stretching1670-1700 (strong)1670-1700
N-H (lactam)Bending1550-1640Weak
C-NStretching1200-13501200-1350

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. To perform X-ray crystallography, a suitable single crystal of this compound or one of its derivatives must be grown.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of the atomic positions in the crystal lattice. This would unequivocally establish the cis or trans fusion of the bicyclic system and the relative stereochemistry at the chiral centers. If a chiral derivative is prepared (for example, by reaction with a chiral acid to form a salt), the absolute configuration of the molecule can be determined.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Stereoisomer Separation of this compound and Analogs

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative separation. For a compound like this compound, which has stereocenters, chiral HPLC is the method of choice for separating enantiomers and diastereomers. americanpharmaceuticalreview.comcsfarmacie.czchiralpedia.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation. The separation of stereoisomers of the closely related octahydro-1H-indole-2-carboxylic acid has been successfully achieved using HPLC with chiral stationary phases. researchgate.net A variety of CSPs based on cyclodextrins have been shown to be effective for the separation of β-lactam enantiomers. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is likely to be amenable to GC analysis. GC can be used for purity assessment, and when coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of components in a mixture. nih.gov For the separation of enantiomers by GC, a chiral stationary phase is required.

Stereochemical Investigations of Octahydro 1h Isoindol 1 One

Isomeric Forms of Octahydro-1H-isoindol-1-one: Cis and Trans Stereoisomers

The primary source of isomerism in this compound arises from the fusion of the cyclohexane (B81311) and pyrrolidinone rings. This junction involves two bridgehead carbons (C3a and C7a), and the relative orientation of the hydrogen atoms on these carbons defines two fundamental diastereomers: cis and trans.

Cis-Octahydro-1H-isoindol-1-one : In the cis isomer, the hydrogen atoms at the C3a and C7a bridgehead positions are on the same side of the bicyclic system. This arrangement forces the ring system into a folded, V-shaped conformation. The cis configuration is generally considered to be more flexible than the trans isomer. biomedres.usbiomedres.us Due to this flexibility, the cis isomer can exist in an equilibrium of different conformations.

Trans-Octahydro-1H-isoindol-1-one : In the trans isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. This results in a more linear and rigid structure compared to the cis isomer. youtube.com The rigidity of the trans isomer significantly restricts its conformational mobility.

The relative stability of these isomers can be influenced by substituents on the rings. For simple, unsubstituted hydrindanones (a related carbocyclic system), the cis isomers are often more stable than their trans counterparts. nih.gov However, the presence and position of substituents can alter this preference. Both cis and trans isomers are chiral and can exist as a pair of enantiomers.

Table 1: Comparison of Cis and Trans Isomers of this compound

FeatureCis IsomerTrans Isomer
Bridgehead H Atoms Same side of the ring systemOpposite sides of the ring system
Overall Shape Folded, "V-shaped"More linear, extended
Conformational Flexibility More flexible, fluxionalMore rigid
Relative Stability Often the thermodynamically preferred isomer in related systemsCan be less stable due to ring strain

Chiral Resolution and Enantiomeric Purity Determination Methods

Since both the cis and trans diastereomers of this compound are chiral, they exist as pairs of enantiomers. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is crucial for studying their distinct biological activities.

The most prevalent method for both separating enantiomers and determining their purity is Chiral High-Performance Liquid Chromatography (HPLC) . wikipedia.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are commonly used for this purpose.

Methods for Chiral Resolution:

Direct Chromatographic Separation : Racemic mixtures of this compound can be directly separated using chiral HPLC. The choice of the chiral stationary phase and the mobile phase is critical for achieving good resolution.

Diastereomeric Salt Crystallization : This classical method involves reacting the racemic lactam (if it contains an acidic or basic handle) with a chiral resolving agent to form diastereomeric salts. wikipedia.org These salts have different solubilities and can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Enantiomeric Purity Determination: The enantiomeric purity, often expressed as enantiomeric excess (% ee), is a measure of the prevalence of one enantiomer over the other.

Chiral HPLC : This is the most common and accurate method. By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs) : In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes. libretexts.orglibretexts.org These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. libretexts.org

Diastereomeric Ratio Control in Synthetic Pathways Leading to this compound

Controlling the diastereomeric ratio (d.r.), specifically the formation of the cis versus the trans isomer, is a key challenge in the synthesis of this compound. The desired stereochemistry is often achieved through stereoselective reactions where one diastereomer is preferentially formed.

One of the most common synthetic routes involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as a tetrahydroisoindol-1-one. The stereochemical outcome of this reaction is highly dependent on the catalyst and the substrate.

Heterogeneous Catalysis : Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often used. The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered from that face. Steric hindrance in the substrate can direct the approach of hydrogen, leading to a preference for one diastereomer. For instance, hydrogenation often leads to the formation of the cis-fused product, as both hydrogen atoms are added from the less hindered face of the molecule.

Another powerful method for establishing the relative stereochemistry is the Diels-Alder reaction , which can be used to construct the bicyclic core with high stereocontrol. The stereochemistry of the starting materials directly translates to the product, as dictated by the endo rule.

Furthermore, multicomponent reactions have been developed for the diastereoselective synthesis of related isoindolinone structures. nih.govrsc.org These methods often offer high efficiency and stereocontrol in a single step. rsc.org Research has demonstrated that stereocontrolled syntheses can be designed to produce enantiopure cis-fused octahydroisoindolones. colab.wsresearchgate.net

Table 2: Examples of Diastereoselective Synthetic Methods

Reaction TypeKey Reagents/CatalystTypical Outcome
Catalytic Hydrogenation H₂, Pd/C or PtO₂Often favors the cis isomer due to hydrogen delivery from the less hindered face.
Diels-Alder Reaction Diene + DienophileHigh stereocontrol based on the stereochemistry of reactants and reaction conditions.
Multicomponent Reactions e.g., Anilines, Alkenes, 2-Formylbenzoic acidCan provide straightforward and diastereoselective access to complex isoindolinone cores. rsc.org

Conformational Analysis of this compound Scaffolds

The biological activity of this compound stereoisomers is intimately linked to their preferred three-dimensional shapes or conformations. Conformational analysis aims to determine the most stable spatial arrangements of these molecules.

The conformation of the this compound scaffold is defined by the puckering of both the five-membered lactam ring and the six-membered cyclohexane ring, as well as the nature of the ring fusion.

Cis-fused scaffold : The cis isomer is conformationally more mobile. biomedres.us The cyclohexane ring can adopt chair-like conformations, and the entire molecule can undergo a "ring flip" where one chair conformer interconverts with another. This flexibility is a key feature of the cis-fused system. biomedres.us

Trans-fused scaffold : The trans fusion locks the cyclohexane ring into a rigid chair conformation, preventing ring inversion. youtube.com This results in a structurally well-defined and less dynamic molecule.

The primary techniques used for conformational analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling .

NMR Spectroscopy : One-dimensional and two-dimensional NMR techniques are powerful tools for conformational analysis in solution. auremn.org.brnih.gov

Coupling Constants (³J) : The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these constants, the geometry of the rings can be deduced.

Computational Modeling : Molecular mechanics and quantum mechanical calculations are used to determine the relative energies of different possible conformations. nih.gov These calculations can predict the most stable conformers and the energy barriers for interconversion, complementing the experimental data obtained from NMR.

Computational and Theoretical Studies on Octahydro 1h Isoindol 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

In the absence of specific studies on Octahydro-1H-isoindol-1-one, it can be posited that DFT calculations would be a primary tool for investigating its molecular geometry and electronic structure. Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process would yield key parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined, and the HOMO-LUMO energy gap would be calculated. This information is crucial for understanding the molecule's reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical vibrational frequencies could be calculated using DFT. These calculated frequencies would correspond to specific vibrational modes, such as C=O stretching, N-H bending, and C-H stretching. The predicted infrared (IR) and Raman spectra would then be compared with experimentally obtained spectra for validation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be predicted using the Gauge-Including Atomic Orbital (GIAO) method. A good correlation between the theoretical and experimental NMR spectra would confirm the molecular structure. UV-Vis absorption spectra could also be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule.

Mechanistic Pathways Elucidation via Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, DFT could be used to study various potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This allows for the identification of the most favorable reaction mechanism. For instance, in a hypothetical synthesis, computational modeling could help to understand the stereoselectivity of the reaction by comparing the energies of different diastereomeric transition states.

Conformational Landscape Analysis and Energy Minima of this compound

This compound possesses conformational flexibility due to its non-aromatic rings. A thorough conformational analysis would be necessary to identify the most stable conformers. This typically involves a systematic search of the potential energy surface. The geometries of various possible conformers would be optimized, and their relative energies calculated to identify the global energy minimum and other low-energy conformers. The Boltzmann distribution of these conformers at a given temperature could then be estimated, providing insight into the predominant shapes the molecule adopts.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound and its potential interactions with other molecules, such as biological macromolecules or solvents. MD simulations provide a time-resolved picture of molecular motions and can be used to study conformational changes, binding affinities, and transport properties. For example, if this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into the stability of the protein-ligand complex.

Octahydro 1h Isoindol 1 One As a Privileged Scaffold in Chemical Research

Utilization of Octahydro-1H-isoindol-1-one in the Synthesis of Complex Natural Product Analogs

The structural complexity and inherent biological activities of natural products have long inspired the development of synthetic analogs to explore and expand upon their therapeutic potential. The this compound scaffold has proven to be a valuable building block in the asymmetric synthesis of such analogs, particularly for certain classes of alkaloids.

Research has demonstrated a catalytic asymmetric approach to octahydroindolones, which serve as common intermediates in the divergent synthesis of lycorine-type Amaryllidaceae alkaloids like (+)-α-lycorane and (+)-lycorine nih.gov. This strategy highlights the utility of the octahydroindolone core in constructing the perhydroindole alkaloid skeleton central to these natural products. The synthesis involves a highly concise route, underscoring the efficiency of using this scaffold.

Scaffold Design and Modification for Exploring Molecular Interactions in Vitro

The rigid conformational nature of the this compound scaffold makes it an excellent platform for designing molecules to probe specific molecular interactions in a controlled, in vitro setting. By systematically modifying the scaffold with various functional groups, researchers can investigate the structure-activity relationships (SAR) that govern binding to enzymes and receptors.

Enzyme Inhibition Studies at a Molecular Level

The octahydroisoindolone scaffold has been identified as a promising starting point for the design of selective enzyme inhibitors. In silico drug design studies have explored this scaffold for the selective inhibition of chitinase (B1577495) B1 from Aspergillus fumigatus (AfChiB1), a potential therapeutic target for invasive mycosis. These computational studies evaluated various octahydroisoindolone derivatives to understand their interaction profiles within the enzyme's active site nih.gov.

The research focused on the structural and electronic features of the octahydroisoindolone scaffold, demonstrating its potential to mimic the natural substrate's transition state. Molecular docking studies of several derivatives helped in identifying key interactions and selecting candidates with the best predicted binding affinities and selectivity over human chitinases nih.gov.

Ligand Design for Receptor Binding Investigations

The this compound scaffold can be functionalized to create ligands for investigating receptor binding. While direct studies on this compound derivatives for serotonin (B10506) or dopamine (B1211576) receptor binding are not extensively documented in the provided search results, the broader class of isoindolinones has been explored for this purpose. The principles of scaffold-based ligand design are applicable here, where the this compound core would serve as a rigid anchor to present pharmacophoric elements in a defined spatial orientation to interact with receptor binding pockets.

For instance, the design of selective ligands for dopamine D3 receptors often involves rigid scaffolds to achieve selectivity over the highly homologous D2 receptors. The conformational constraint offered by the this compound backbone could be exploited to develop such selective ligands. Similarly, for serotonin receptors, where subtype selectivity is crucial, this scaffold could be used to create novel chemical probes to explore receptor pharmacology.

Applications in Medicinal Chemistry Research as a Synthetic Intermediate for Novel Chemical Entities

In medicinal chemistry, the this compound framework serves as a valuable synthetic intermediate for the preparation of novel chemical entities with potential therapeutic applications. Its utility as a precursor for analogs of established drug classes allows for detailed mechanistic studies and the exploration of new chemical space.

Precursors to Angiotensin-Converting Enzyme (ACE) Inhibitor Analogs for Mechanistic Studies

The octahydroindole-2-carboxylic acid moiety is a key structural component of the widely used ACE inhibitor, Perindopril. Specifically, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a crucial intermediate in its synthesis usp.org. While not identical to this compound, the closely related octahydroindole scaffold highlights the importance of this bicyclic system in the design of ACE inhibitors.

The synthesis of analogs of Perindopril and other ACE inhibitors often involves the use of such bicyclic amino acid precursors. These analogs are instrumental in conducting mechanistic studies to understand the binding interactions with the different domains of the ACE enzyme. By systematically modifying the octahydroindole core, researchers can probe the structural requirements for potent and selective inhibition, contributing to the design of next-generation antihypertensive agents.

Intermediates for Antipsychotic Agent Precursors in Chemical Research

The isoindolin-1-one (B1195906) scaffold is present in a number of compounds investigated for their potential as antipsychotic agents. For example, a series of 6-alkoxyisoindolin-1-ones have been identified as dopamine D2 partial agonists, a key mechanism of action for several atypical antipsychotics.

Furthermore, the retrosynthetic analysis of the atypical antipsychotic drug Cariprazine reveals the importance of substituted cyclohexane-1-amine as a key intermediate researchgate.net. While not a direct application of this compound, the synthesis of complex piperidine (B6355638) and piperazine (B1678402) moieties, which are common in antipsychotic agents, can potentially involve intermediates derived from bicyclic scaffolds like this compound. The rigid structure of this scaffold can be utilized to control the stereochemistry of substituents, which is often critical for the pharmacological activity of antipsychotic drugs.

Use in the Synthesis of Antiviral Chemical Scaffolds for Laboratory Evaluation

While the broader class of isoindole derivatives, including isoindolin-1-ones, has been investigated for a range of biological activities, there is a notable lack of specific research on the use of this compound as a scaffold for the synthesis of antiviral compounds. jmchemsci.comjmchemsci.comresearchgate.net The isoindole framework, in general, is recognized for its advantageous physicochemical and biological properties, leading to the development of various derivatives with antiviral activity against a number of human viruses, including HIV, dengue virus, enterovirus 71, hepatitis B and C viruses, respiratory syncytial virus, and influenza viruses. jmchemsci.com

For instance, studies on 2-aryl-isoindolin-1-one derivatives have demonstrated significant in vitro antiviral activity against multiple strains of Enterovirus 71 (EV-A71). jmchemsci.com Furthermore, other research has explored tricyclic isoindolinone derivatives for their antiviral potential. jmchemsci.com However, these examples pertain to unsaturated or partially saturated isoindolinone systems, which differ structurally from the fully saturated this compound.

A comprehensive review of the scientific literature does not yield specific examples or detailed research findings on the synthesis and laboratory evaluation of antiviral chemical scaffolds derived directly from the this compound core. The focus of antiviral research within the isoindole family has predominantly been on the aromatic and partially saturated analogues.

Development of this compound-Based Catalysts and Ligands for Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemical research, and the development of novel chiral catalysts and ligands is a continuous endeavor. Chiral scaffolds are essential for the advancement of asymmetric synthesis, providing the structural basis for catalysts that can induce stereoselectivity in chemical reactions. nih.gov

Despite the potential of the rigid, chiral backbone of this compound to serve as a platform for the design of new catalysts and ligands, a thorough search of the chemical literature reveals a lack of studies focused on its application in asymmetric synthesis. Research in the area of asymmetric catalysis with related structures has focused on other classes of compounds, such as isoindolinones and tetrahydroisoquinolines. nih.govmdpi.comresearchgate.net

There are no specific, documented instances of catalysts or ligands derived from the this compound scaffold being developed or utilized in asymmetric synthesis. The potential of this particular chemical entity in the field of asymmetric catalysis remains an unexplored area of research.

Role in Advanced Materials Chemistry and Supramolecular Assembly Research

The unique structural features of bicyclic molecules can be exploited in the design of advanced materials and in the study of supramolecular assembly. The defined stereochemistry and potential for functionalization of scaffolds like this compound could, in principle, allow for their incorporation into polymers or their use as building blocks for self-assembling systems.

However, an extensive review of the literature indicates that the role of this compound in advanced materials chemistry and supramolecular assembly research has not been a subject of investigation. There are no published studies detailing the use of this specific compound in the development of new materials or in the formation of supramolecular structures.

Future Directions and Emerging Research Avenues for Octahydro 1h Isoindol 1 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of octahydro-1H-isoindol-1-one and its derivatives is primed for significant advancement through the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements in efficiency, safety, and scalability over traditional batch processing.

Flow chemistry, which involves conducting reactions in continuous-flow reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. For the synthesis of γ-lactams like this compound, which can involve multi-step sequences, flow chemistry enables the telescoping of reactions, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. This approach has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential for producing this compound with high purity and consistency.

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the exploration of the chemical space around the this compound core. These platforms can systematically vary starting materials and reaction conditions to rapidly generate libraries of derivatives. By combining robotic handling with real-time reaction monitoring, these systems can optimize reaction conditions and even use machine learning algorithms to predict optimal synthetic routes. This high-throughput approach is invaluable for medicinal chemistry applications, where the rapid synthesis and screening of numerous analogs are crucial for identifying lead compounds.

Table 1: Comparison of Batch vs. Flow Synthesis for Bicyclic Lactam Production

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by vessel surface area, potential for hotspots. Excellent, due to high surface-area-to-volume ratio.
Mass Transfer Dependent on stirring efficiency, can be inconsistent. Efficient and consistent mixing.
Safety Larger volumes of hazardous materials handled at once. Small reaction volumes at any given time, inherently safer.
Scalability Often requires re-optimization for different scales. More straightforward scaling by running the system for longer.

| Reproducibility | Can be variable between batches. | High, due to precise control over parameters. |

Novel Catalytic Strategies for Derivatization

Future research will increasingly focus on novel catalytic strategies to functionalize the this compound scaffold in a chemo-, regio-, and stereoselective manner. Transition-metal catalysis, in particular, offers a powerful toolkit for the derivatization of this bicyclic lactam.

One of the most promising areas is the catalytic C-H activation and functionalization. This approach allows for the direct conversion of inert C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials and thus improving atom economy. For this compound, C-H activation could enable the introduction of functional groups at various positions on the carbocyclic ring, which are often challenging to modify using classical methods. The development of new ligands and catalysts will be crucial for controlling the selectivity of these transformations.

Enantioselective catalysis will also play a pivotal role in the synthesis of chiral derivatives of this compound. The use of chiral catalysts can facilitate the asymmetric synthesis of specific stereoisomers, which is of paramount importance for pharmaceutical applications where different enantiomers of a molecule can exhibit vastly different biological activities. Strategies such as asymmetric hydrogenation, cyclization, and C-H insertion reactions, guided by chiral ligands, will be instrumental in accessing enantiopure this compound analogs.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

The optimization of synthetic routes for this compound and its derivatives will be greatly enhanced by the implementation of advanced, real-time characterization techniques. Process Analytical Technology (PAT) tools, which allow for in-situ monitoring of reaction progress, are becoming increasingly important for understanding reaction kinetics, identifying transient intermediates, and ensuring process control.

In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates without the need for sampling. nih.govnih.gov For instance, in the synthesis of this compound via hydrogenation of an aromatic precursor, in-situ IR spectroscopy could monitor the disappearance of the aromatic signals and the appearance of signals corresponding to the saturated bicyclic lactam. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with flow reactors, offers another powerful method for real-time reaction monitoring. chemspider.comresearchgate.netacs.org Flow NMR can provide detailed structural information, allowing for the unambiguous identification of intermediates and byproducts as they are formed. acs.org This is particularly valuable for complex reaction mixtures and for optimizing reaction conditions to maximize the yield of the desired product. The integration of these PAT tools into both laboratory-scale research and manufacturing processes will lead to more robust and efficient syntheses of this compound. chemspider.com

Table 2: Advanced Characterization Techniques for Reaction Monitoring

Technique Information Provided Application in this compound Synthesis
In-situ FTIR/Raman Functional group analysis, concentration of species. Monitoring the conversion of starting materials and formation of the lactam ring.
Flow NMR Detailed structural information, identification of intermediates and byproducts. Elucidating reaction mechanisms and optimizing selectivity.

| Mass Spectrometry | Molecular weight determination, identification of trace impurities. | Real-time analysis of reaction streams for purity assessment. |

Exploring this compound in Supramolecular Chemistry and Host-Guest Systems

The rigid, bicyclic structure of this compound, combined with the hydrogen bonding capabilities of its lactam moiety, makes it an intriguing building block for supramolecular chemistry and the design of host-guest systems. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

The amide functionality within the lactam ring of this compound can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows it to participate in self-assembly processes, potentially forming well-ordered structures like tapes, sheets, or more complex three-dimensional networks. By strategically adding other functional groups to the this compound core, it may be possible to direct the self-assembly process to create novel materials with tailored properties.

In the context of host-guest chemistry, the defined three-dimensional shape of the this compound scaffold could be exploited to create molecular hosts that can selectively bind to specific guest molecules. Derivatization of the core structure could be used to create a binding cavity with specific size, shape, and chemical complementarity to a target guest. Such host-guest systems have potential applications in areas like sensing, catalysis, and drug delivery. While the exploration of this compound in supramolecular chemistry is still in its nascent stages, the fundamental structural features of this molecule suggest a promising future in this field.

Design of Next-Generation this compound Analogs with Tunable Properties for Research Applications

A significant future direction for research on this compound lies in the rational design of next-generation analogs with precisely tuned properties for a variety of research applications, ranging from medicinal chemistry to materials science. This involves establishing clear structure-property relationships, where systematic modifications to the molecular structure lead to predictable changes in its physical, chemical, and biological characteristics. nih.govupenn.edu

In medicinal chemistry, the this compound scaffold can be seen as a privileged structure that can be decorated with various functional groups to interact with biological targets. mdpi.com By systematically altering substituents on the bicyclic frame, researchers can tune properties such as solubility, lipophilicity, metabolic stability, and binding affinity for specific proteins. nih.gov For example, introducing polar groups could enhance aqueous solubility, while adding lipophilic moieties might improve membrane permeability. This approach could lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

In the realm of materials science, the design of this compound analogs with tunable electronic and photophysical properties is an exciting prospect. The introduction of chromophores or electronically active groups could lead to novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The rigid bicyclic core can provide a stable framework to which these functional units can be attached, potentially influencing their packing in the solid state and thus their bulk material properties. A deep understanding of the structure-property relationships will be essential for the successful design of these advanced functional materials. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Octahydro-1H-isoindol-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of appropriately substituted precursors. For instance, palladium-catalyzed aminoalkynylation of alkenes can generate bicyclic structures, including this compound derivatives, with yields dependent on catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity. Variations in reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., tosyl-protected intermediates) significantly impact regioselectivity and byproduct formation .

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For dynamic stereochemistry in solution, NOESY NMR can identify spatial proximities between protons, while chiral HPLC with polarimetric detection resolves enantiomers. Computational methods (e.g., DFT-based conformational analysis) complement experimental data by modeling puckered ring geometries and energy barriers for pseudorotation .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons adjacent to the carbonyl group (δ ~2.5–3.5 ppm for CH₂ groups in the isoindole ring). ¹³C NMR resolves the carbonyl carbon (δ ~170–175 ppm) and sp³ carbons in the saturated ring .
  • IR : Strong absorption at ~1650–1700 cm⁻¹ confirms the lactam carbonyl .
  • MS : Electron ionization (EI-MS) fragments the bicyclic structure, with base peaks often corresponding to loss of substituents (e.g., tosyl groups in intermediates) .

Advanced Research Questions

Q. How do ring-puckering dynamics of this compound influence its reactivity in catalytic transformations?

  • Methodological Answer : Puckering amplitude (q) and phase angle (φ), as defined by Cremer-Pople coordinates, modulate steric and electronic environments. For example, equatorial vs. axial positioning of substituents affects transition-state geometries in Pd-catalyzed cross-couplings. Variable-temperature NMR and MD simulations (e.g., AMBER force fields) quantify pseudorotation rates and energy barriers, which correlate with catalytic turnover frequencies .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles often arise from differing crystal-packing forces or disorder in the lattice. Rigorous refinement protocols (e.g., SHELXL with anisotropic displacement parameters) and comparative analysis of multiple crystal forms (polymorphs, solvates) mitigate errors. For metastable conformers, synchrotron radiation improves resolution of electron density maps .

Q. How can computational models predict the biological activity of this compound analogs?

  • Methodological Answer : QSAR models trained on PubChem bioactivity data (e.g., IC₅₀ values for enzyme inhibition) link structural descriptors (e.g., logP, polar surface area) to activity. Molecular docking (AutoDock Vina) simulates binding poses in target proteins (e.g., kinases), while free-energy perturbation (FEP) calculations refine affinity predictions. Validation requires in vitro assays (e.g., fluorescence-based enzymatic screens) .

Q. What are the challenges in scaling up enantioselective syntheses of this compound for medicinal chemistry applications?

  • Methodological Answer : Key issues include catalyst leaching in flow reactors and racemization under high-temperature conditions. Solutions include immobilizing chiral catalysts (e.g., on silica supports) and optimizing solvent systems (e.g., switchable polar aprotic solvents) to stabilize transition states. Process analytical technology (PAT) monitors enantiomeric excess (ee) in real-time via inline Raman spectroscopy .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents may stem from impurities (e.g., residual amines from synthesis). Purity assessment via elemental analysis and DSC (melting point depression) clarifies such discrepancies.
  • Resolution : Standardize solvent preparation (e.g., degassing to eliminate O₂/N₂ interference) and use orthogonal methods (HPLC-UV, LC-MS) to quantify trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.